![molecular formula C24H22N2O B14531935 N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide CAS No. 62693-54-3](/img/structure/B14531935.png)
N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core substituted with a benzamide group and a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 2,4-Dimethylphenyl Group: The indole core is then subjected to a Friedel-Crafts alkylation reaction with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Benzamide Group: The final step involves the reaction of the substituted indole with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can be performed on the benzamide group to yield the corresponding amine.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Formation of 2,4-dimethylbenzoic acid derivatives.
Reduction: Formation of N-[3-(2,4-dimethylphenyl)-1-methyl-1H-indol-2-yl]amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzamide group may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(3,4-Dimethylphenyl) 2-bromobenzamide
- N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Comparison: N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide is unique due to its specific substitution pattern on the indole core and the presence of both benzamide and 2,4-dimethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62693-54-3 |
|---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(2,4-dimethylphenyl)-1-methylindol-2-yl]benzamide |
InChI |
InChI=1S/C24H22N2O/c1-16-13-14-19(17(2)15-16)22-20-11-7-8-12-21(20)26(3)23(22)25-24(27)18-9-5-4-6-10-18/h4-15H,1-3H3,(H,25,27) |
InChI Key |
MECAXVIBEAXSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N(C3=CC=CC=C32)C)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


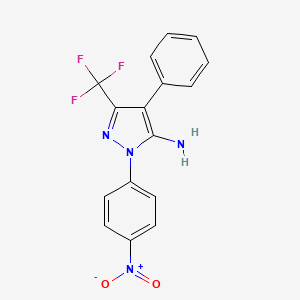
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)

![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
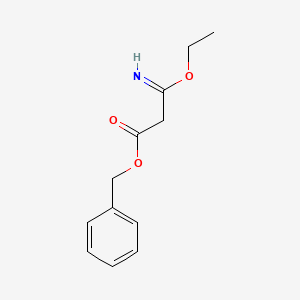

![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
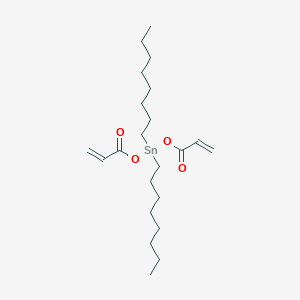
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
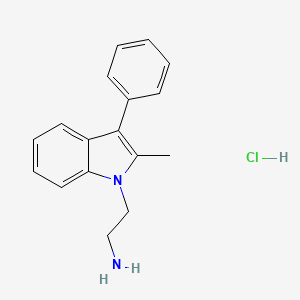
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
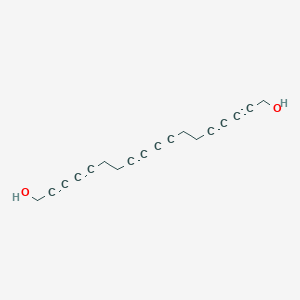
![5,10-Bis[2-(2-chlorophenyl)ethyl]-5,10-dihydrophenazine](/img/structure/B14531923.png)
